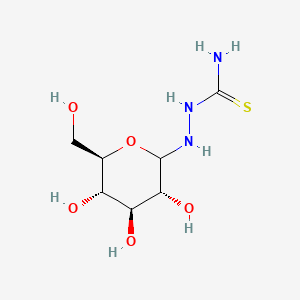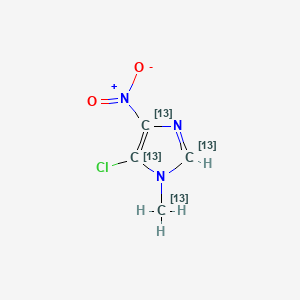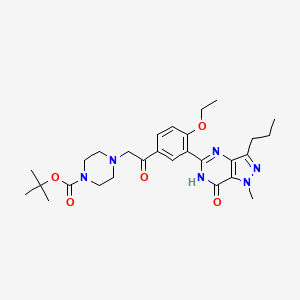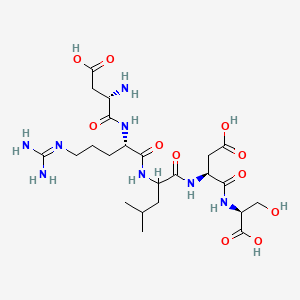
D-Glucopyranosyl thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucopyranosyl thiosemicarbazide is a compound that has been studied for its various biological activities . It is a derivative of thiosemicarbazones, which are compounds that contain the –NHCSNHN=C< linkage group .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction with N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazide . This reaction is performed in the presence of glacial acetic acid as a catalyst using a microwave-assisted heating method .Molecular Structure Analysis
The molecular formula of this compound is C7H15N3O5S . Its average mass is 253.276 Da and its monoisotopic mass is 253.073242 Da .Chemical Reactions Analysis
Thiosemicarbazide derivatives, including this compound, have been shown to undergo various chemical transformations, such as oxidation . They are also known to exhibit excellent inhibitive properties in both acidic and alkaline solutions .Physical And Chemical Properties Analysis
This compound exhibits interesting physical and chemical properties. For example, it has been shown to have a density of 1.7±0.1 g/cm3, a boiling point of 522.6±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C .Scientific Research Applications
Synthesis and Characterization
- D-Glucopyranosyl thiosemicarbazide derivatives are synthesized and characterized for various properties. A study by (Deleanu et al., 2009) showed the synthesis of aromatic aldehyde/ketone 4-(beta-D-glucopyranosyl)thiosemicarbazones, indicating the potential for diverse chemical applications.
Antioxidant and Antimicrobial Activities
- A significant feature of this compound derivatives is their antioxidant and antimicrobial activities. (Thanh et al., 2016) noted the synthesis of isatin N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones with observed in vivo antioxidant and in vitro antimicrobial activities, including against MRSA.
Potential in Diabetes Treatment
- Glycogen phosphorylase inhibitors derived from this compound show promise in treating type 2 diabetes. Research by (Alexacou et al., 2010) demonstrated their inhibitory effect on glycogen phosphorylase, a key enzyme in glucose metabolism.
Antidiabetic Agents Developments
- Investigations into glucose analog inhibitors of glycogen phosphorylases, where this compound derivatives could play a role, have been conducted to develop new antidiabetic agents. This is illustrated in the work by (Somsák et al., 2003).
Antibacterial and Antifungal Properties
- Several studies, such as those by (Thanh & Giang, 2010), show that this compound derivatives exhibit notable antibacterial and antifungal properties, highlighting their potential use in combating various infections.
Diverse Biological Activities
- Compounds derived from this compound show a range of biological activities. Studies like those by (Li et al., 2006) and (Taha et al., 2016) explore various applications, including fungicidal and herbicidal activities, as well as β-glucuronidase inhibition.
Safety and Hazards
Future Directions
The methodology used for the synthesis of D-Glucopyranosyl thiosemicarbazide could be further extended and used for the synthesis of other thiosemicarbazones of biological importance . Moreover, the compound’s significant biological activities suggest that it may have potential applications in the development of new antibiotics .
Mechanism of Action
Target of Action
D-Glucopyranosyl thiosemicarbazide primarily targets bacterial and fungal cells . It has shown remarkable antibacterial and antifungal activities against some typical bacteria and fungi . The compound’s primary targets are the enzymes and proteins within these cells that are essential for their survival and proliferation .
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of essential enzymes . For instance, a docking study showed that a compound similar to this compound is compatible with the active site of S. aureus DNA gyrase 2XCT , suggesting that the tested compounds inhibited the synthesis of this enzyme .
Biochemical Analysis
Biochemical Properties
D-Glucopyranosyl thiosemicarbazide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel thiosemicarbazides and their corresponding 1,3,4-thiadiazole derivatives, which have shown potential anti-proliferative effectiveness against cancer cell lines
Cellular Effects
Related thiosemicarbazide derivatives have shown cytotoxic activity against cancer cells
Molecular Mechanism
Related thiosemicarbazide derivatives have been shown to inhibit the enzyme carbonic anhydrase IX, which is implicated in cancer progression
Metabolic Pathways
Related thiosemicarbazide derivatives have been implicated in various biological activities, suggesting that they may interact with multiple metabolic pathways .
properties
IUPAC Name |
[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3-,4+,5-,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJWCYLPMHAALV-GASJEMHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the common synthetic routes for D-Glucopyranosyl thiosemicarbazide derivatives?
A1: Two main routes are commonly employed:
- Reaction of peracetylated glucosyl isothiocyanate with substituted phenylsulfonyl hydrazines: This method yields 1-arylsulfonyl-4-(1′-N-2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazides. []
- Reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl thiosemicarbazide with various electrophiles: This versatile approach allows for the introduction of diverse substituents at the thiosemicarbazide moiety. For example, reactions with substituted acetophenones yield acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. [] Similarly, reactions with N-alkylisatins produce the corresponding thiosemicarbazones. [] This method can be further diversified by employing microwave-assisted heating. [, ]
Q2: How is the structure of this compound derivatives confirmed?
A2: Researchers utilize a combination of techniques for structural elucidation:
- Spectroscopic methods: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely employed to confirm the structure of synthesized compounds. [, , ]
- Chemical transformations: Converting the target compounds into well-known derivatives helps verify their structure through comparative analysis. []
Q3: What biological activities have been reported for this compound derivatives?
A3: Studies have demonstrated promising results regarding their:
- Antibacterial and antifungal activity: Several derivatives exhibit significant inhibitory effects against various bacterial and fungal strains, including Escherichia coli, Staphylococcus epidermidis, and Candida albicans. [, , , , , ]
- Anti-MRSA activity: Certain derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents. [, ]
Q4: How do this compound derivatives interact with DNA?
A: Research suggests that at least one derivative, 1-p-Chloro-benzoyl-4-[1′-N′-(2′,3′,4′,6′-tetra-o-acetyl)-D-glucopyranosyl]-thiosemicarbazide, interacts with DNA through intercalation, as evidenced by UV spectroscopy and cyclic voltammetry studies. [] This interaction induces hypochromicity and bathochromicity at specific wavelengths. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/no-structure.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)
![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)



![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
